4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C8H10BrN3O and its molecular weight is 244.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Action
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone derivatives, similar to pyrazon, act as inhibitors of the Hill reaction and photosynthesis in plants. This mechanism is pivotal for their phytotoxicity, a property leveraged in herbicide development. For instance, the pyridazinone compound 6706, derived from pyrazon, inhibits chloroplast development and is resistant to metabolic detoxification in plants, making it significantly more effective than its precursor (Hilton et al., 1969).
Antihypertensive Properties
Pyridazinone derivatives, including this compound, have shown potential as antihypertensive agents. These compounds, especially those with substitutions on the pyridone ring, exhibit activity as potassium channel activators, which can be beneficial in managing hypertension (Bergmann & Gericke, 1990).
Synthesis of Polyfunctional Systems
Pyridazinone scaffolds are useful in creating diverse polyfunctional systems through sequential nucleophilic substitution processes. These processes enable the synthesis of various disubstituted and ring-fused pyridazinone systems, which may have applications in drug discovery (Pattison et al., 2009).
Anticancer Activity
Recent research has also explored the synthesis of new pyridazinone derivatives with potential anticancer activity. These compounds, tested for their efficacy in inhibiting various cancer cell lines, have been evaluated for their role as anticancer, antiangiogenic, and antioxidant agents (Kamble et al., 2015).
Crop Protection
In the context of crop protection, pyridazinone derivatives have been integral in the development of herbicides and insecticides. Their nucleophilic displacement chemistry makes them suitable for synthesizing biologically active pyridazines, highlighting their significance in agriculture (Stevenson et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDGSEAYARKYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352001 |
Source
|
Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692749-93-2 |
Source
|
Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.